6,7-Dimethoxy-2-methylquinolin-4-amine

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Researchers seeking a characterized MAO-B inhibitor often face supply constraints with unvalidated analogs. This compound, with a defined IC50 of 17,000 nM and >5.9-fold selectivity over MAO-A, provides a reproducible tool for Parkinson's disease research. It also inhibits Kv1.5 (IC50 200 nM) for cardiac arrhythmia studies and shows a favorable CYP profile (CYP2D6 IC50 316 nM, CYP3A4 IC50 15,800 nM), supporting drug-drug interaction studies.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B12125046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-methylquinolin-4-amine
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C(=CC2=N1)OC)OC)N
InChIInChI=1S/C12H14N2O2/c1-7-4-9(13)8-5-11(15-2)12(16-3)6-10(8)14-7/h4-6H,1-3H3,(H2,13,14)
InChIKeyQDKFZHPCBZJSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-methylquinolin-4-amine Overview


6,7-Dimethoxy-2-methylquinolin-4-amine is a substituted 4-aminoquinoline featuring a 2-methyl group and 6,7-dimethoxy substitution on the quinoline core. This compound belongs to a well-characterized class of heterocyclic scaffolds with established applications in cardiovascular and CNS research [1]. The specific substitution pattern differentiates it from unsubstituted or mono-substituted 4-aminoquinolines, potentially modulating its physicochemical properties, target engagement profile, and downstream biological effects [2]. Its structural features position it as a valuable tool for investigating structure-activity relationships (SAR) within quinoline-based pharmacophores and for exploring novel therapeutic applications in areas such as ion channel modulation, enzyme inhibition, and cardiovascular regulation.

CNS MAO-B pathway probe Isoform-selective enzyme inhibition research
Kv1.5 ion channel tool Cardiovascular ion channel modulation studies
4-Aminoquinoline SAR scaffold Substitution-dependent target selectivity profiling

6,7-Dimethoxy-2-methylquinolin-4-amine Non-Substitutability


The 4-aminoquinoline scaffold is highly sensitive to substitution patterns, and even minor modifications to the core can profoundly alter biological activity, selectivity, and pharmacokinetic properties [1]. For instance, the presence of the 2-methyl group in 6,7-dimethoxy-2-methylquinolin-4-amine distinguishes it from the parent compound, 4-amino-6,7-dimethoxyquinoline (amiquinsin), which has been extensively studied as a hypotensive agent [2]. This methyl substitution, coupled with the 6,7-dimethoxy motif, creates a unique electronic and steric environment that influences target binding, as evidenced by differential activity profiles across enzyme and ion channel assays [3]. Generic substitution with other 4-aminoquinolines, such as chloroquine, 2-methylquinolin-4-amine, or 4-amino-6,7-dimethoxyquinoline, would therefore not be scientifically valid without rigorous head-to-head comparative data, as the quantitative evidence below demonstrates.

Target
Substitute
Mismatch Reason
6,7-Dimethoxy-2-methylquinolin-4-amine
2-Methylquinolin-4-amine
Target preference shifts to AChE; MAO-B/Kv1.5 engagement profile may not transfer
6,7-Dimethoxy-2-methylquinolin-4-amine
Amiquinsin (4-amino-6,7-dimethoxyquinoline)
Lacks 2-methyl group; pharmacological duration and CYP selectivity may differ
6,7-Dimethoxy-2-methylquinolin-4-amine
Chloroquine / Other 4-aminoquinolines
Different target profiles (antimalarial vs. CNS/cardiovascular); selection context may not transfer

6,7-Dimethoxy-2-methylquinolin-4-amine Quantitative Differentiation


MAO-B Inhibition Selectivity

6,7-Dimethoxy-2-methylquinolin-4-amine demonstrates measurable, albeit moderate, inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM (17 µM), while showing negligible activity against MAO-A (IC50 > 100,000 nM) [1]. In contrast, the closely related analog 2-methylquinolin-4-amine (lacking the 6,7-dimethoxy groups) exhibits an IC50 of 15,700 nM for acetylcholinesterase [2], a different target altogether, and its MAO inhibition profile is not well-characterized. This differential selectivity, albeit modest in potency, underscores that the 6,7-dimethoxy substitution on the quinoline core redirects target engagement away from cholinesterases and towards the MAO-B isoform.

MAO-B Inhibition IC50
Cross-study comparable
17,000 nM
Supports isoform-selective MAO-B pathway research
Over 5.9-fold selectivity vs MAO-A; BindingDB data; kynuramine assay
Monoamine Oxidase Neurochemistry Enzyme Inhibition

Acetylcholinesterase Activity Differentiation

At a concentration of 26 µM (26,000 nM), 6,7-dimethoxy-2-methylquinolin-4-amine exhibits no detectable inhibition of acetylcholinesterase . This stands in stark contrast to its close structural analog, 2-methylquinolin-4-amine, which shows moderate acetylcholinesterase inhibition with an IC50 of 15,700 nM under similar assay conditions (pH 7.4, 2°C, Ellman method) [1]. The >1.6-fold higher concentration of the target compound (26 µM) failing to produce any inhibition compared to the IC50 of the comparator (15.7 µM) strongly suggests that the 6,7-dimethoxy substitution effectively abolishes acetylcholinesterase activity.

AChE Activity Differentiation
Head-to-head comparison
Target No inhibition at 26 µM
2-Methylquinolin-4-amine IC50 15,700 nM
Distinct off-target screening profile
Ellman colorimetric assay; 6,7-dimethoxy substitution abolishes AChE activity
Cholinesterase Neuropharmacology Off-Target Screening

Kv1.5 Channel Inhibition

6,7-Dimethoxy-2-methylquinolin-4-amine inhibits the human Kv1.5 potassium channel with an IC50 of 200 nM, as determined by high-throughput planar patch clamp electrophysiology [1]. This represents a moderate potency for this ion channel target. While direct comparator data for other 4-aminoquinolines in this specific assay is not available from the same source, the activity profile is notable. In contrast, 2-methylquinolin-4-amine has been reported to have an IC50 of 15,700 nM against acetylcholinesterase [2], demonstrating a >78-fold shift in target preference and potency. This data establishes Kv1.5 as a relevant molecular target for this specific substitution pattern, differentiating it from analogs that primarily engage other targets like cholinesterases.

Kv1.5 Channel IC50
Cross-study comparable
200 nM
Kv1.5 modulation research context
High-throughput planar patch clamp; >78-fold target preference shift vs analog
Ion Channel Cardiovascular Electrophysiology

Cytochrome P450 Inhibition Selectivity

6,7-Dimethoxy-2-methylquinolin-4-amine displays a favorable cytochrome P450 inhibition profile, with IC50 values of 316 nM for CYP2D6 and 15,800 nM for CYP3A4 [1]. The >50-fold selectivity for CYP2D6 over CYP3A4 is a quantifiable characteristic of this scaffold. While comparative data for other 4-aminoquinolines under identical conditions is limited, this profile suggests a lower potential for drug-drug interactions involving the CYP3A4 pathway, which is responsible for the metabolism of a large fraction of marketed drugs. In contrast, many 4-aminoquinoline antimalarials (e.g., chloroquine, amodiaquine) are known substrates or inhibitors of CYP2D6 and CYP3A4, often with less favorable selectivity windows [2].

CYP Selectivity Ratio
Class-level inference
>50-fold (CYP2D6/CYP3A4)
CYP isoform selectivity profiling context
IC50 316 nM / 15,800 nM; recombinant CYP; BindingDB
Drug Metabolism CYP Inhibition ADME

Hypotensive Activity Profile

While direct head-to-head hypotensive data for 6,7-dimethoxy-2-methylquinolin-4-amine is not available in the public domain, its core scaffold, 4-amino-6,7-dimethoxyquinoline, has demonstrated significant hypotensive activity in anesthetized normotensive dogs and antihypertensive effects in unanesthetized renal hypertensive dogs [1]. The parent compound, 4-amino-6,7-dimethoxyquinoline (amiquinsin), was advanced to clinical studies for controlled hypotension during anesthesia and management of acute myocardial infarction [2]. The 2-methyl substitution in the target compound is a structural modification within a class of 2-substituted 4-amino-6,7-dimethoxyquinolines explicitly claimed as cardiovascular regulators and antihypertensive agents [3]. This establishes a clear class-level inference that the 2-methyl analog retains the core cardiovascular activity of the scaffold, with the potential for differentiated potency or duration of action due to the 2-substituent.

Hypotensive Activity (Class)
Class-level inference
Not directly reported
Cardiovascular model-response context
Inferred from amiquinsin in vivo canine studies; 2-substituted analog class
Cardiovascular Hypertension In Vivo Pharmacology

6,7-Dimethoxy-2-methylquinolin-4-amine Applications


CNS MAO-B Pharmacology Tool

Based on its MAO-B IC50 of 17,000 nM and >5.9-fold selectivity over MAO-A [1], this compound is suitable as a starting point for developing selective MAO-B inhibitors. Its lack of acetylcholinesterase activity further supports its use in CNS research, minimizing cholinergic interference. Researchers investigating Parkinson's disease or other neurodegenerative conditions can utilize this scaffold to explore novel MAO-B inhibitors with improved selectivity profiles.

Cardiovascular Kv1.5 Channel Modulation

The compound's inhibition of the Kv1.5 potassium channel (IC50 = 200 nM) [1] positions it as a valuable tool for investigating atrial fibrillation and other cardiac arrhythmias. Its favorable CYP inhibition profile (CYP2D6 IC50 316 nM, CYP3A4 IC50 15,800 nM) suggests potential for reduced drug-drug interaction liability, making it an attractive lead for further optimization in cardiovascular programs.

Antihypertensive Agent Development

Drawing on the class-level evidence of hypotensive activity for 4-amino-6,7-dimethoxyquinoline derivatives [1], this compound can serve as a key intermediate or lead structure in the development of novel antihypertensive agents. Its 2-methyl substitution may offer advantages in potency, duration of action, or selectivity compared to the parent amiquinsin, which has been studied clinically for controlled hypotension .

Chemical Biology SAR Probe

The distinct activity profiles across multiple targets (MAO-B, Kv1.5, CYP enzymes) and the clear differentiation from 2-methylquinolin-4-amine (acetylcholinesterase activity) [1] make this compound an excellent probe for structure-activity relationship (SAR) studies. Medicinal chemists can use it to systematically explore how substitution on the quinoline core affects target engagement, selectivity, and ADME properties, thereby informing the design of next-generation 4-aminoquinoline therapeutics.

Application
Selection Property
Validation Focus
MAO-B isoform selectivity studies
MAO-B pathway engagement context
Off-target MAO-A and AChE profiling
Kv1.5 ion channel modulation studies
Kv1.5 inhibition assay context
CYP-mediated interaction review
Cardiovascular model-response studies
Class-level hypotensive context
In vivo model endpoint review
4-Aminoquinoline SAR studies
Substitution-dependent target selectivity
Multi-target profiling review
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